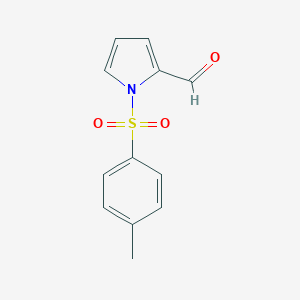

1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde derivatives and related compounds involves several key steps, including bromination, Suzuki coupling, and condensation reactions. Knight et al. (2003) reported the preparation of a stable crystalline derivative, 2-bromo-N-(p-toluenesulfonyl)pyrrole, which serves as an excellent substrate for further coupling reactions, highlighting the compound's versatility in synthesis (Knight et al., 2003). Additionally, efficient conditions for the synthesis of dihydropyrrolo[3,2-b]pyrrole derivatives using p-toluenesulfonic acid as a catalyst have been developed, showcasing the compound's role in facilitating high-yield reactions (Krzeszewski et al., 2014).

Molecular Structure Analysis

The molecular structure and the nature of bonding within 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde derivatives have been elucidated through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. Singh and Rawat (2013) performed a detailed spectral analysis and structural elucidation of ethyl-3,5-dimethyl-4-[(toluenesulfonyl)-hydrazonomethyl]-1H-pyrrole-2-carboxylate, revealing insights into the molecule's geometry and electronic properties through quantum chemical calculations (Singh & Rawat, 2013).

Chemical Reactions and Properties

1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde and its derivatives participate in a wide range of chemical reactions, serving as key intermediates in the synthesis of complex molecules. For example, the compound has been used in cyclocondensation reactions to synthesize pyrrolo[1,2-a]azaarenes, demonstrating its utility in constructing heterocyclic compounds with potential biological activity (Chang & Wu, 2019).

Scientific Research Applications

Pharmaceuticals and Cosmetics : A study by Rawat and Singh (2015) highlights the synthesis of pyrrole-2-carboxaldehyde salicylhydrazone (PCSH), emphasizing its eco-friendly, stable, and reactivity-enhancing properties. This compound shows potential applications in pharmaceuticals, cosmetics, and food additives (Rawat & Singh, 2015).

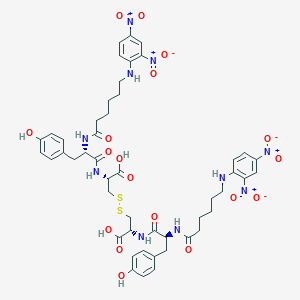

Organic Synthesis : Liu, Chan, and Wong (2000) developed a highly regioselective method for synthesizing 3,4-disubstituted 1H-pyrroles using 1-(p-toluenesulfonyl)pyrrole-2-carboxaldehyde (Liu, Chan, & Wong, 2000). Yamagishi et al. (2011) also demonstrated the utility of this compound in the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes for preparing pyrroles in a regio- and stereoselective manner (Yamagishi et al., 2011).

Material Science : Knight, Huffman, and Isherwood (2003) discussed 2-Bromo-N-(p-toluenesulfonyl)pyrrole, a derivative suitable for Suzuki coupling in material science applications (Knight, Huffman, & Isherwood, 2003).

Dye Manufacturing : Terzidis, Tsoleridis, and Stephanidou-Stephanatou (2007) found that chromone-3-carboxaldehydes react with tosylmethylisocyanide to produce 2-tosyl-4-(2-hydroxybenzoyl)pyrroles, which can be used as dyes (Terzidis, Tsoleridis, & Stephanidou-Stephanatou, 2007).

Synthesis of Complex Molecules : Gašparová, Titiš, and Kraic (2012) synthesized Furo[3,2-b]pyrrole-5-carboxhydrazides and their Cu, Co, and Ni complexes, demonstrating applications in the synthesis of complex molecular structures (Gašparová, Titiš, & Kraic, 2012).

Optical Materials : Krzeszewski et al. (2014) explored the synthesis and optical properties of tetra-, penta-, and hexa-substituted 1,4-dihydropyrrolo[3,2-b]pyrroles, finding applications in materials with strong blue fluorescence and high quantum yields of fluorescence (Krzeszewski et al., 2014).

Safety and Hazards

The safety data sheet for 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be ingested . If swallowed, immediate medical assistance should be sought . It is not classified as hazardous according to the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

The primary targets of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Result of Action

The molecular and cellular effects of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde’s action are currently unknown

properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJROQSNDRWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408636 | |

| Record name | 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |

CAS RN |

102619-05-6 | |

| Record name | 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)

![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)